2,3-Dihydroxypropanenitrile

Description

Properties

IUPAC Name |

2,3-dihydroxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c4-1-3(6)2-5/h3,5-6H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZDDCMPOSSPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524442 | |

| Record name | 2,3-Dihydroxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69470-43-5 | |

| Record name | 2,3-Dihydroxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dihydroxypropanenitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropanenitrile, also known as glyceraldehyde cyanohydrin, is a polyhydroxylated nitrile with the chemical formula C₃H₅NO₂. This document provides a comprehensive overview of its chemical structure, and known properties, drawing from available literature and chemical databases. Due to the limited experimental data for this specific molecule, this guide also includes comparative data for its isomers, 2-hydroxypropanenitrile and 3-hydroxypropanenitrile, to provide a broader context. The synthesis of this compound is discussed in the context of the well-established Kiliani-Fischer synthesis, a classical method for elongating carbohydrate chains. While no specific biological signaling pathways involving this compound have been elucidated, its structural similarity to biological precursors suggests its potential relevance in prebiotic chemistry and as a building block in synthetic organic chemistry.

Chemical Structure and Identification

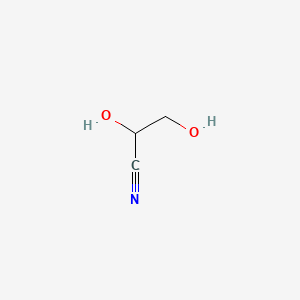

This compound possesses a three-carbon backbone with a nitrile group (-C≡N) and two hydroxyl groups (-OH) attached to adjacent carbons. The presence of a chiral center at the carbon bearing the nitrile and one hydroxyl group means that this compound can exist as a pair of enantiomers.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 69470-43-5[1] |

| Molecular Formula | C₃H₅NO₂[1] |

| Molecular Weight | 87.08 g/mol [1] |

| Canonical SMILES | C(C(C#N)O)O[1] |

| InChI Key | GLZDDCMPOSSPQC-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 1: Physicochemical Properties of Propanenitrile Isomers

| Property | This compound (Computed) | 2-Hydroxypropanenitrile (Experimental) | 3-Hydroxypropanenitrile (Experimental) |

| Molecular Weight ( g/mol ) | 87.08[1] | 71.08 | 71.08 |

| XLogP3 | -1.3[1] | - | - |

| Topological Polar Surface Area (Ų) | 64.3[1] | - | - |

| Hydrogen Bond Donor Count | 2[1] | - | - |

| Hydrogen Bond Acceptor Count | 3[1] | - | - |

| Rotatable Bond Count | 1[1] | - | - |

| Melting Point (°C) | Not Available | -24 | -46 |

| Boiling Point (°C) | Not Available | 182-184 | 228 |

| Solubility | Not Available | Soluble in water | Soluble in water, ethanol, chloroform |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are limited. While a ¹³C NMR spectrum is referenced in PubChem to be available through SpectraBase, the raw data is not publicly accessible. For comparative purposes, the expected spectral characteristics and available data for related compounds are discussed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show signals corresponding to the protons on the carbon backbone and the hydroxyl protons. The chemical shifts and coupling patterns would be influenced by the electronegative nitrile and hydroxyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show three distinct signals for the three carbon atoms. The carbon of the nitrile group would appear in the characteristic downfield region for nitriles (typically 115-125 ppm). The two carbons bearing hydroxyl groups would appear in the range of 50-80 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the following key absorptions:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

A C≡N stretching vibration of medium intensity around 2210-2260 cm⁻¹.[2]

-

C-O stretching vibrations in the region of 1000-1260 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, HCN, and other small fragments from the parent molecule.

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the readily available literature. However, its synthesis can be conceptually designed based on the well-established Kiliani-Fischer synthesis .[3][4][5][6][7] This reaction involves the nucleophilic addition of a cyanide ion to an aldose, thereby elongating the carbon chain by one carbon and forming a cyanohydrin.

The logical precursor for the synthesis of this compound is glyceraldehyde .

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound from glyceraldehyde, based on the principles of the Kiliani-Fischer synthesis.

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol (Adapted from Kiliani-Fischer Synthesis)

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

D,L-Glyceraldehyde

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Glacial acetic acid or a dilute mineral acid (e.g., H₂SO₄)

-

Water

-

Ion-exchange resin (for purification)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Preparation of Cyanide Solution: In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared. The solution should be kept cool in an ice bath.

-

Reaction with Glyceraldehyde: A solution of glyceraldehyde in water is slowly added to the chilled cyanide solution with constant stirring. The pH of the reaction mixture is carefully monitored and maintained in a slightly acidic to neutral range by the dropwise addition of a suitable acid. This is crucial to generate HCN in situ while avoiding its excessive volatilization.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of glyceraldehyde and the formation of the cyanohydrin product.

-

Work-up and Purification:

-

Once the reaction is complete, the reaction mixture is cooled and passed through a cation-exchange resin to remove metal cations.

-

Subsequently, it is passed through an anion-exchange resin to remove unreacted cyanide ions.

-

The resulting aqueous solution is then concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

-

Safety Precautions: This synthesis involves the use of highly toxic cyanide salts and the potential generation of hydrogen cyanide gas. All operations must be carried out in a certified fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available.

Biological Relevance and Potential Applications

Currently, there is no direct evidence of this compound being involved in specific biological signaling pathways in complex organisms. However, its structure is of interest in the field of prebiotic chemistry .[1] As a derivative of glyceraldehyde, one of the simplest monosaccharides, it is considered a potential precursor in the abiotic synthesis of more complex biomolecules, such as sugars and amino acids, on the early Earth.

In the context of drug development, polyhydroxylated small molecules are of significant interest due to their potential to interact with biological targets such as enzymes and receptors. The nitrile group can also serve as a versatile synthetic handle for the introduction of other functional groups, including amines and carboxylic acids, making this compound a potential building block for the synthesis of novel pharmaceutical compounds.

Conclusion

This compound is a simple, chiral polyhydroxylated nitrile whose properties are not yet extensively documented in the scientific literature. While its synthesis can be achieved through the application of the Kiliani-Fischer synthesis to glyceraldehyde, a detailed experimental protocol and comprehensive characterization are still needed. The lack of extensive experimental data highlights an opportunity for further research to fully elucidate the chemical, physical, and potential biological properties of this molecule. Such studies would be valuable for researchers in the fields of synthetic organic chemistry, prebiotic chemistry, and drug discovery.

References

- 1. This compound | C3H5NO2 | CID 13170124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kiliani-Fischer synthesis [chemeurope.com]

- 4. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 5. ukessays.com [ukessays.com]

- 6. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Proposed Synthesis of 2,3-Dihydroxypropanenitrile from Glycolonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropanenitrile, also known as glyceronitrile, is a molecule of interest in various fields, including prebiotic chemistry and as a potential building block for pharmaceuticals and other fine chemicals. Its synthesis from simple, readily available precursors is a topic of significant academic and industrial interest. This whitepaper presents a proposed synthetic pathway for the preparation of this compound starting from glycolonitrile.

Glycolonitrile is the simplest cyanohydrin, produced from the reaction of formaldehyde and hydrogen cyanide[1]. The core of the proposed synthesis is the base-catalyzed addition of a second formaldehyde molecule to the alpha-carbon of glycolonitrile. The alpha-hydrogens of nitriles are known to be acidic and can be removed by a base to form a nucleophilic carbanion, which can then react with an electrophile like formaldehyde in a reaction analogous to an aldol addition. Careful control of reaction conditions is paramount due to the potential for polymerization or decomposition of glycolonitrile in the presence of strong bases[1].

Proposed Reaction Pathway

The proposed synthesis involves a two-step, one-pot reaction. The first step is the deprotonation of glycolonitrile at the alpha-carbon using a suitable base to form a carbanion. The second step is the nucleophilic attack of this carbanion on the carbonyl carbon of formaldehyde.

Reaction Scheme:

Diagram of the Proposed Reaction Pathway

Caption: Proposed base-catalyzed synthesis of this compound.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material and the target product.

Table 1: Properties of Glycolonitrile

| Property | Value | Reference |

| Molecular Formula | C₂H₃NO | [1] |

| Molar Mass | 57.05 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 183 °C (decomposes) | [2] |

| Melting Point | -72 °C | [2] |

| Density | 1.104 g/cm³ | [1] |

| Solubility | Soluble in water and ether | [1] |

| CAS Number | 107-16-4 | [1] |

Table 2: Properties of this compound (Glyceronitrile)

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO₂ | [3] |

| Molar Mass | 87.08 g/mol | [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Expected to be soluble in water | |

| CAS Number | 69470-43-5 | [3] |

Proposed Experimental Protocol

Safety Precautions: Glycolonitrile is highly toxic and can release hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency cyanide poisoning antidote kit should be readily available.

Materials:

-

Glycolonitrile (stabilized with a weak acid)

-

Formaldehyde (37% aqueous solution, formalin) or paraformaldehyde

-

Potassium carbonate (K₂CO₃) or another mild, non-nucleophilic base

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as a solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Hydrochloric acid (HCl), dilute solution for neutralization

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., ice-salt or dry ice-acetone)

-

Thermometer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser with a nitrogen inlet, is charged with a solution of glycolonitrile (e.g., 0.1 mol) in 100 mL of anhydrous THF.

-

Cooling: The flask is cooled to -10 °C to -5 °C using a cooling bath.

-

Base Addition: A suspension of finely powdered anhydrous potassium carbonate (e.g., 0.12 mol) in 20 mL of THF is added portion-wise to the stirred glycolonitrile solution over 15 minutes, maintaining the temperature below -5 °C. The mixture is stirred at this temperature for an additional 30 minutes to facilitate the formation of the carbanion.

-

Formaldehyde Addition: A solution of formaldehyde (e.g., 0.11 mol, from a 37% aqueous solution or by depolymerizing paraformaldehyde) in 20 mL of THF is added dropwise via the dropping funnel over a period of 1 hour. The reaction temperature should be carefully maintained below 0 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Quenching and Neutralization: Once the reaction is deemed complete, it is carefully quenched by the slow addition of 50 mL of cold deionized water. The mixture is then neutralized to a pH of ~7 by the dropwise addition of a dilute HCl solution while keeping the temperature below 10 °C.

-

Extraction: The aqueous layer is separated, and the organic layer is collected. The aqueous layer is then extracted three times with 50 mL portions of diethyl ether. The organic layers are combined.

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is expected to be a viscous oil. Purification can be attempted by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization:

The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy

-

Infrared (IR) spectroscopy (to confirm the presence of hydroxyl and nitrile functional groups)

-

Mass spectrometry (MS)

Conclusion

This technical guide provides a scientifically plausible, yet hypothetical, protocol for the synthesis of this compound from glycolonitrile. The proposed method leverages the known reactivity of nitriles in a base-catalyzed aldol-type reaction with formaldehyde. Due to the inherent instability of glycolonitrile, particularly under basic conditions, careful control of the reaction temperature and the choice of a mild base are critical for the success of this synthesis. Further experimental investigation is required to optimize the reaction conditions and to fully characterize the product and any potential side products. This proposed route offers a starting point for researchers aiming to develop a reliable synthesis for this valuable chemical intermediate.

References

Technical Guide: 2,3-Dihydroxypropanenitrile (Glyceronitrile)

CAS Number: 69470-43-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropanenitrile, also known as glyceronitrile, is a simple cyanohydrin with the chemical formula C₃H₅NO₂. This molecule has garnered interest in the fields of prebiotic chemistry and plant biology. It is recognized as a component of smoke from burning vegetation and has been identified as a potent seed germination stimulant for a variety of plant species. Its biological activity is primarily attributed to its ability to slowly release cyanide, a known signaling molecule in plants. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, synthesis, biological activity, and relevant experimental considerations.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been computationally predicted and are available through public chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅NO₂ | PubChem[1] |

| Molecular Weight | 87.08 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Glyceronitrile | PubChem[1] |

| CAS Number | 69470-43-5 | PubChem[1] |

| Canonical SMILES | C(C(C#N)O)O | PubChem[1] |

| InChI Key | GLZDDCMPOSSPQC-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (Predicted) | -1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 87.032028 g/mol | PubChem[1] |

| Monoisotopic Mass | 87.032028 g/mol | PubChem[1] |

| Topological Polar Surface Area | 64.3 Ų | PubChem[1] |

| Heavy Atom Count | 6 | PubChem[1] |

Synthesis

A generalized conceptual workflow for the synthesis of this compound is presented below.

Figure 1: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The most well-documented biological activity of this compound is its role in promoting seed germination in a wide range of plant species. This effect is a consequence of the slow hydrolysis of the cyanohydrin to release hydrogen cyanide (HCN), a potent signaling molecule in plants.

Role in Seed Germination

Smoke from burning vegetation contains this compound, which serves as a chemical cue for post-fire recovery of plant communities by stimulating the germination of dormant seeds.

Cyanide Signaling Pathway in Plants

The release of cyanide from this compound initiates a signaling cascade in plant cells. While the complete pathway is still under investigation, key components have been identified. Cyanide can influence the production of reactive oxygen species (ROS) and interact with hormonal signaling pathways, such as those involving salicylic acid. A crucial enzyme in managing cyanide levels is β-cyanoalanine synthase, which detoxifies cyanide by converting it into β-cyanoalanine.

Figure 2: Proposed signaling pathway of this compound in plant seed germination.

Mammalian Cell Activity

Currently, there is a lack of publicly available data on the biological activity, cytotoxicity, or potential therapeutic applications of this compound in mammalian systems. Research in this area is warranted to explore its potential for drug development, particularly given the known biological activities of other nitrile-containing compounds. The primary concern for mammalian systems would be the potential for cyanide release and subsequent toxicity.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not widely published. The following sections provide generalized methodologies that can be adapted for research purposes.

General Seed Germination Assay

This protocol provides a basic framework for assessing the effect of this compound on seed germination.

Materials:

-

Seeds of the desired plant species

-

This compound

-

Sterile deionized water

-

Petri dishes

-

Filter paper

-

Growth chamber or incubator

Procedure:

-

Prepare a stock solution of this compound in sterile deionized water.

-

Perform serial dilutions to obtain a range of test concentrations.

-

Place a sterile filter paper in each Petri dish.

-

Moisten each filter paper with a specific volume of either a test solution or sterile deionized water (as a control).

-

Place a predetermined number of seeds on the moist filter paper in each Petri dish.

-

Seal the Petri dishes and place them in a growth chamber with controlled temperature and light conditions.

-

Monitor the seeds daily and record the number of germinated seeds over a set period.

-

Calculate the germination percentage for each concentration.

Figure 3: General workflow for a seed germination assay.

General Cytotoxicity Assay (for future mammalian cell studies)

Should studies on mammalian cells be undertaken, a standard cytotoxicity assay such as the MTT or MTS assay could be employed.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a range of concentrations of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compound or control medium.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Spectral Data

Safety and Handling

As a cyanohydrin, this compound should be handled with caution due to its potential to release hydrogen cyanide. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Waste should be disposed of in accordance with institutional and local regulations for cyanide-containing compounds.

Conclusion and Future Directions

This compound is a molecule with established biological activity in the plant kingdom, primarily related to its role as a precursor to the signaling molecule hydrogen cyanide. Its potential effects on mammalian cells and its viability as a lead compound for drug development remain unexplored. Future research should focus on developing robust and detailed synthesis protocols, characterizing its spectral properties, and conducting comprehensive in vitro and in vivo studies to assess its biological activity and toxicological profile in mammalian systems. Such studies will be crucial in determining the potential of this compound and related cyanohydrins for therapeutic applications.

References

A Technical Guide to 2,3-Dihydroxypropanenitrile (Glyceronitrile)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydroxypropanenitrile, also known as glyceronitrile. The document details its chemical and physical properties, synthesis methodologies, and known biological roles. Particular emphasis is placed on its potential, though currently underexplored, applications in drug development and as a precursor in pharmaceutical synthesis. This guide consolidates available data to serve as a foundational resource for researchers and professionals in the chemical and biomedical fields.

Introduction

This compound, systematically named according to IUPAC nomenclature, is an organic compound featuring a nitrile group and two hydroxyl groups. Its structure lends it a unique combination of reactivity and polarity, making it a molecule of interest in various chemical and biological contexts. While its role in prebiotic chemistry and plant biology as a seed germination stimulant has been noted, its potential in medicinal chemistry and drug development remains an area ripe for exploration. This guide aims to provide a detailed technical summary of the current knowledge on this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Glyceronitrile |

| CAS Number | 69470-43-5 |

| Molecular Formula | C₃H₅NO₂ |

| Molecular Weight | 87.08 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| LogP | -1.3 |

| SMILES | C(C(C#N)O)O |

| InChI | InChI=1S/C3H5NO2/c4-1-3(6)2-5/h3,5-6H,2H2 |

| InChIKey | GLZDDCMPOSSPQC-UHFFFAOYSA-N |

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, its synthesis can be inferred from the general principles of cyanohydrin formation, which involves the reaction of a carbonyl compound with a cyanide source.

General Experimental Protocol for Cyanohydrin Synthesis

A plausible synthetic route to this compound involves the reaction of glyceraldehyde with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), under acidic conditions, or with trimethylsilyl cyanide (TMSCN) followed by hydrolysis. The following is a generalized protocol based on known cyanohydrin synthesis methods.

Materials:

-

Glyceraldehyde

-

Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

-

An appropriate solvent (e.g., water, ethanol, or a mixture)

-

Acid (e.g., acetic acid or hydrochloric acid for KCN method)

-

Quenching solution

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure (Conceptual):

-

Reaction Setup: A solution of glyceraldehyde is prepared in a suitable solvent in a reaction vessel equipped with a stirrer and maintained at a controlled temperature (typically cooled in an ice bath).

-

Cyanide Addition:

-

For KCN/NaCN: A solution of the cyanide salt is added dropwise to the glyceraldehyde solution. The pH is carefully controlled by the addition of an acid to generate hydrocyanic acid (HCN) in situ.

-

For TMSCN: Trimethylsilyl cyanide is added to the glyceraldehyde solution, often in the presence of a Lewis acid catalyst.

-

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup:

-

Once the reaction is complete, the reaction mixture is quenched.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified using techniques such as column chromatography or distillation.

The workflow for a generalized cyanohydrin synthesis is depicted in the following diagram:

Caption: Generalized workflow for the synthesis of a cyanohydrin.

Enzymatic Synthesis

The use of hydroxynitrile lyase (HNL) enzymes presents a green and highly stereoselective alternative for the synthesis of chiral cyanohydrins. HNLs catalyze the addition of HCN to aldehydes or ketones. An enzymatic synthesis of this compound would involve the reaction of glyceraldehyde with a cyanide source in the presence of a suitable HNL. This method offers the potential for producing enantiomerically pure (R)- or (S)-glyceronitrile, depending on the specificity of the enzyme used.

Biological Activity and Potential Applications in Drug Development

While this compound is not currently a known active pharmaceutical ingredient (API), its structural motifs suggest several avenues for investigation in drug discovery and development.

Role as a Precursor in Pharmaceutical Synthesis

Nitrile-containing compounds are versatile intermediates in organic synthesis.[2][3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, making it a valuable synthon. This compound, with its multiple functional groups, could serve as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

The potential synthetic utility of this compound is illustrated in the following diagram:

Caption: Potential synthetic pathways from this compound.

Biological Activity

The most well-documented biological activity of this compound is its role as a seed germination stimulant.[4] It is produced during the burning of plant material and, in the presence of water, slowly hydrolyzes to release cyanide.[4] At low concentrations, cyanide can act as a signaling molecule in plants, breaking seed dormancy.[4]

The metabolism of cyanohydrins in biological systems typically involves enzymatic or spontaneous decomposition to release hydrogen cyanide and the corresponding aldehyde or ketone.[5] The toxicity of cyanogenic compounds is primarily due to the release of cyanide, which is a potent inhibitor of cellular respiration.

Cytotoxicity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the cytotoxicity of this compound on mammalian cells or its interaction with specific signaling pathways relevant to drug development. Any cytotoxic effects would likely be linked to the intracellular release of cyanide. Further research is needed to investigate its potential pharmacological or toxicological profile.

Future Perspectives

This compound represents a molecule with untapped potential. For drug development professionals, its value may lie in its use as a versatile and chiral starting material for the synthesis of novel therapeutic agents. The presence of multiple functional groups allows for a variety of chemical transformations.

For researchers and scientists, further investigation into the following areas is warranted:

-

Development of robust and stereoselective synthetic protocols.

-

Evaluation of its cytotoxicity and pharmacological activity in various cell-based and in vivo models.

-

Exploration of its potential as a precursor for the synthesis of bioactive molecules.

-

Investigation of its role, if any, in mammalian metabolic or signaling pathways.

Conclusion

This technical guide has summarized the current state of knowledge regarding this compound. While its applications in drug development are not yet established, its chemical properties and known biological roles suggest that it is a compound worthy of further investigation. The information provided herein serves as a foundational resource to stimulate and guide future research into this intriguing molecule.

References

- 1. This compound | C3H5NO2 | CID 13170124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mlunias.com [mlunias.com]

- 4. Burning vegetation produces cyanohydrins that liberate cyanide and stimulate seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Molecular weight and formula of 2,3-Dihydroxypropanenitrile

This guide provides a detailed overview of the fundamental molecular properties of 2,3-Dihydroxypropanenitrile, a significant compound in various research and development applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured and accessible format.

Molecular Identity and Composition

This compound, also known as glyceronitrile, is an organic compound with the chemical structure incorporating two hydroxyl groups and a nitrile functional group.[1] Its unique structure lends it to a variety of chemical syntheses and biological studies. The compound is officially registered under the CAS number 69470-43-5.[1][2]

Quantitative Molecular Data

The elemental composition and molecular weight are critical parameters for any experimental protocol involving this compound. The table below summarizes these key quantitative data points.

| Property | Value |

| Molecular Formula | C₃H₅NO₂ |

| Molecular Weight | 87.08 g/mol |

| Monoisotopic Mass | 87.032028402 Da |

Table 1: Molecular Properties of this compound. This table outlines the fundamental molecular data for this compound, including its chemical formula and molecular weights.[1]

Logical Relationship of Elemental Composition

The molecular formula C₃H₅NO₂ indicates that each molecule of this compound is composed of three carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms. The diagram below illustrates the contribution of each element to the final molecular structure.

Figure 1: Elemental Composition of this compound. This diagram shows the constituent elements and their quantities that form a single molecule of this compound and its resulting molecular weight.

References

In-Depth Technical Guide to the Spectroscopic Data of 2,3-Dihydroxypropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 2,3-dihydroxypropanenitrile (also known as glyceronitrile). The information is compiled from scientific literature and chemical databases to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound has been reported in the context of its discovery as a germination stimulant in smoke from burned vegetation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃H₅NO₂ |

| Molecular Weight | 87.08 g/mol |

| Exact Mass | 87.0320 u |

| Major Mass Spectral Peaks (m/z) | 57, 56, 43, 31 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A common protocol for such an analysis is as follows:

-

Sample Preparation: A solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or methanol) is prepared.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness). The column temperature is programmed to ramp up (e.g., from 40°C to 250°C at 10°C/min) to separate compounds based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common technique where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the last update, experimental ¹H and ¹³C NMR data for this compound are not available in the peer-reviewed literature. Therefore, predicted NMR data is presented below. These predictions are based on computational models and should be used as a guide for the expected spectral features.

Table 2: Predicted ¹H NMR Data for this compound (Solvent: D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.0 | Doublet of Doublets | H-2 |

| ~3.7 | Doublet of Doublets | H-3a |

| ~3.6 | Doublet of Doublets | H-3b |

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: D₂O)

| Chemical Shift (ppm) | Assignment |

| ~120 | C-1 (CN) |

| ~70 | C-2 |

| ~65 | C-3 |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Similar to NMR, experimental IR data for this compound is not readily found in the literature. The expected characteristic absorption bands based on its functional groups are listed below.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3600-3200 | Strong, Broad | O-H | Stretching |

| 2260-2240 | Medium | C≡N | Stretching |

| 1200-1000 | Strong | C-O | Stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra can be obtained using the following general procedure:

-

Sample Preparation:

-

Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solid: The solid sample is finely ground with KBr powder and pressed into a thin pellet, or a solution of the sample in a volatile solvent is deposited on a salt plate and the solvent is evaporated.

-

Attenuated Total Reflectance (ATR): The sample is placed in direct contact with an ATR crystal (e.g., diamond or germanium).

-

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the instrument, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

The Pivotal Role of 2,3-Dihydroxypropanenitrile in the Emergence of Life's Building Blocks: A Technical Guide

Abstract: The origin of life from non-living matter remains one of the most profound questions in science. Research into prebiotic chemistry seeks to unravel the chemical pathways that could have led to the formation of the essential building blocks of life—amino acids, nucleic acids, and lipids—on the early Earth. Within this complex chemical landscape, 2,3-dihydroxypropanenitrile, also known as glyceronitrile, has emerged as a key intermediate molecule. This technical guide provides an in-depth exploration of the role of this compound in prebiotic chemistry, with a focus on its synthesis, reactivity, and its central position in the cyanosulfidic protometabolism hypothesis. This document is intended for researchers, scientists, and professionals in the fields of prebiotic chemistry, astrobiology, and drug development who are interested in the fundamental chemical processes that may have given rise to life.

Introduction: The Quest for Prebiotic Synthesis

The "RNA world" hypothesis posits that RNA was the primary form of genetic material before the advent of DNA and proteins. A central challenge to this hypothesis is explaining the prebiotic synthesis of ribonucleotides. The work of Sutherland and colleagues has provided a plausible route, demonstrating that key precursors for ribonucleotides, amino acids, and lipids could have arisen from a common set of simple starting materials through a process termed cyanosulfidic protometabolism.[1] In this intricate network of reactions, this compound plays a crucial role as a stepping stone to more complex biomolecules.

Synthesis of this compound under Prebiotic Conditions

The formation of this compound on the early Earth is believed to have occurred through the reaction of glyceraldehyde with a cyanide source, such as hydrogen cyanide (HCN). This reaction is a cyanohydrin formation, a well-established reaction in organic chemistry.

Reactants and Plausible Prebiotic Sources

-

Glyceraldehyde: A simple three-carbon sugar (an aldotriose). Plausible prebiotic sources include the formose reaction, where formaldehyde oligomerizes to form various sugars, or the UV-light-driven reduction of hydrogen cyanide.[2]

-

Hydrogen Cyanide (HCN): A simple and reactive molecule thought to have been abundant on the early Earth, delivered by comets and asteroids or formed in the atmosphere through the action of electrical discharges or UV radiation on a mixture of methane and nitrogen.

Reaction Conditions

The formation of this compound is favored under mildly alkaline conditions. The reaction can be catalyzed by various species, including basic minerals that were likely present on the early Earth. In the context of the cyanosulfidic protometabolism, this reaction is a key step in a network of reactions driven by UV light and catalyzed by species such as copper cyanide complexes.[2]

The Role of this compound in Prebiotic Pathways

Once formed, this compound serves as a versatile intermediate, leading to the synthesis of both amino acids and ribonucleotide precursors.

Precursor to Amino Acids: The Strecker Synthesis of Serine

This compound is a direct precursor to the amino acid serine via a Strecker-like synthesis. In this pathway, the nitrile group of this compound is hydrolyzed to a carboxylic acid, and the hydroxyl group at the C2 position is replaced by an amino group. This transformation provides a plausible prebiotic route to a key proteinogenic amino acid.

Role in Ribonucleotide Synthesis

In the cyanosulfidic protometabolism model, this compound is a key intermediate in the synthesis of the pyrimidine ribonucleotides, cytidine and uridine. It is involved in a series of reactions that ultimately lead to the formation of the ribose sugar and the pyrimidine base in a connected fashion, avoiding the problematic step of joining a pre-formed sugar and base.

Quantitative Data from Prebiotic Simulation Experiments

The following tables summarize quantitative data from various studies on the prebiotic synthesis and reactions of this compound. It is important to note that yields and reaction conditions can vary significantly depending on the specific experimental setup.

| Reaction | Reactants | Catalyst/Conditions | Yield of this compound | Reference |

| Cyanohydrin Formation | Glyceraldehyde, Sodium Cyanide | Aqueous solution, pH 9 | Moderate to High (Specific yield not reported) | General knowledge |

| Photoredox Synthesis | Hydrogen Cyanide | UV irradiation (254 nm), Copper(I) Cyanide | Formation of glyceraldehyde as an intermediate | [2] |

| Reaction | Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Conversion to Serine Precursor | This compound | Ammonia, UV irradiation | Serine nitrile | Not specified | Implied from cyanosulfidic pathway |

| Ribonucleotide Synthesis | This compound | Part of a multi-step synthesis | Pyrimidine ribonucleotides | Not specified for this specific step | [1] |

Detailed Experimental Protocols

The following are representative protocols for key experiments involving this compound in a prebiotic context. These are based on published methodologies and are intended to provide a general framework.

Protocol for the Synthesis of this compound from Glyceraldehyde

-

Preparation of Reactant Solution: A solution of glyceraldehyde (e.g., 0.1 M) is prepared in a buffered aqueous solution at a slightly alkaline pH (e.g., pH 8-9).

-

Addition of Cyanide: An equimolar amount of a cyanide source, such as sodium cyanide or potassium cyanide, is added to the glyceraldehyde solution.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Workup and Analysis: The resulting solution containing this compound can be analyzed directly or subjected to further purification steps if required.

Protocol for the UV-Driven Synthesis of Sugars from Hydrogen Cyanide

-

Preparation of Reaction Mixture: An aqueous solution of hydrogen cyanide (e.g., 0.1 M) and a copper(I) cyanide catalyst (e.g., 10 mol%) is prepared in a quartz reaction vessel.

-

UV Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., 254 nm) for a set duration (e.g., 24-48 hours) with constant stirring.

-

Analysis: Aliquots of the reaction mixture are taken at different time points and analyzed by NMR spectroscopy and mass spectrometry to identify and quantify the formation of glycolaldehyde, glyceraldehyde, and their cyanohydrins, including this compound.

Visualizing the Pathways: Graphviz Diagrams

The following diagrams illustrate the key chemical pathways and relationships involving this compound.

Caption: Formation of this compound.

References

Stability and Degradation of 2,3-Dihydroxypropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation of 2,3-dihydroxypropanenitrile, also known as glyceronitrile. This document collates available information on its chemical properties, principal degradation pathways, and the factors influencing its stability. Methodologies for conducting stability and degradation studies are detailed, drawing from established analytical chemistry principles. Due to a lack of specific quantitative kinetic data in publicly available literature, this guide establishes a framework for such studies and presents generalized experimental protocols. The primary known degradation pathway, hydrolysis leading to the release of cyanide, is discussed in detail. This guide is intended to serve as a foundational resource for researchers and professionals involved in the handling, development, and analysis of this compound.

Introduction

This compound (glyceronitrile) is a cyanohydrin compound with the chemical formula C₃H₅NO₂. As a bifunctional molecule containing both nitrile and vicinal diol functionalities, it holds potential as a versatile building block in organic synthesis, including for pharmaceutical intermediates.[1] An understanding of its stability and degradation profile is critical for its safe handling, storage, and application, particularly in the context of drug development where the purity and degradation profile of any chemical entity are of paramount importance.

The principal known degradation pathway for this compound is hydrolysis, a reaction common to cyanohydrins, which results in the release of hydrogen cyanide.[2][3] This decomposition is influenced by environmental factors such as pH, temperature, and the presence of water. This guide will delve into the specifics of this degradation and outline the methodologies required to quantitatively assess the stability of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Glyceronitrile |

| CAS Number | 69470-43-5 |

| Molecular Formula | C₃H₅NO₂ |

| Molecular Weight | 87.08 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Expected to be soluble in water and polar organic solvents |

Stability and Degradation Pathways

The stability of this compound is primarily dictated by the susceptibility of the cyanohydrin functional group to hydrolysis. Other factors that can influence its degradation include temperature, light, and oxidative stress.

Hydrolysis

The hydrolysis of this compound is the most significant degradation pathway. In the presence of water, it slowly decomposes to release hydrogen cyanide and glyceraldehyde.[2][3] This reaction is reversible and is catalyzed by both acid and base.

General Reaction Scheme:

The rate of hydrolysis is highly dependent on the pH of the solution. Generally, for cyanohydrins, the degradation is faster under basic conditions due to the increased concentration of the nucleophilic hydroxide ion. Acidic conditions can also catalyze the hydrolysis, although the mechanism may differ.

Quantitative Data:

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., rate constants, half-life) for the hydrolysis of this compound at various pH values and temperatures. To obtain this critical information, dedicated kinetic studies are required. A generalized protocol for such a study is provided in Section 4.

Thermal Degradation

Elevated temperatures are expected to accelerate the hydrolysis of this compound. Thermal decomposition in the absence of water may lead to other degradation products, although specific studies on this are not publicly available.

Photodegradation

Exposure to light, particularly UV radiation, can be a source of degradation for many organic molecules. While no specific photostability studies for this compound were found, this should be considered as a potential degradation pathway.

Oxidative Degradation

The presence of oxidizing agents could potentially lead to the degradation of this compound, for instance, through oxidation of the hydroxyl groups.

Experimental Protocols for Stability and Degradation Studies

To thoroughly characterize the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation Study Protocol

A generalized protocol for a forced degradation study of this compound is outlined below. The goal is to achieve 5-20% degradation of the active substance.

4.1.1. Materials and Reagents:

-

This compound (of known purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate or other suitable buffer solutions

-

Photostability chamber

-

Temperature-controlled oven

4.1.2. General Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Store samples at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Store at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80 °C) in an oven.

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze the samples using a stability-indicating HPLC method (see Section 4.2).

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following provides a starting point for method development.

4.2.1. Chromatographic Conditions (Hypothetical):

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

4.2.2. Method Validation:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Identification of Degradation Products

Degradation products can be identified and characterized using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and by isolating the impurities for Nuclear Magnetic Resonance (NMR) spectroscopy.

Role in Drug Development

While this compound is a potential building block for pharmaceutical synthesis, no specific signaling pathways or direct therapeutic applications have been identified in the available literature. Its primary relevance in drug development currently lies in its potential as a synthon. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the diol functionality allows for various modifications, making it a versatile starting material for the synthesis of more complex molecules.

The presence of a nitrile group in a drug candidate can influence its metabolic profile. While the nitrile group is often metabolically stable, it can undergo enzymatic hydrolysis or reduction. Therefore, if this compound or a derivative is considered as a drug candidate, its metabolic fate would need to be thoroughly investigated.

Conclusion

This compound is a chemically interesting molecule with potential applications in synthetic chemistry. Its stability is a key consideration for its practical use, with hydrolysis to release cyanide being the primary degradation pathway. This technical guide has summarized the known information on its stability and provided a framework for conducting detailed degradation studies. The generation of quantitative kinetic data through rigorous experimental work, as outlined in this guide, is essential for a complete understanding of this compound's stability profile and for ensuring its safe and effective use in research and development. Further research is warranted to explore its degradation products beyond cyanide and to investigate its potential roles in medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Precursors of 2,3-Dihydroxypropanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropanenitrile, also known as glyceronitrile, is a versatile chiral building block in organic synthesis, serving as a precursor to a variety of valuable molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Its structure, featuring a nitrile group and two adjacent hydroxyl groups, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the key precursors and synthetic pathways to this compound, with a focus on chemical, enzymatic, and biochemical routes. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to facilitate its application in research and development.

Chemical Synthesis Precursors and Pathways

The chemical synthesis of this compound primarily revolves around the formation of a cyanohydrin from a three-carbon aldehyde precursor. Other potential routes involve the manipulation of functional groups on related three-carbon synthons.

Glyceraldehyde: The Primary Precursor via Kiliani-Fischer Synthesis

Glyceraldehyde is the most direct and common precursor for the synthesis of this compound. The reaction proceeds via a cyanohydrin formation, a classic example of the Kiliani-Fischer synthesis, which is a method for elongating the carbon chain of an aldose.[1][2][3][4][5]

The synthesis involves two main stages:

-

Cyanohydrin Formation: Nucleophilic addition of a cyanide ion (typically from NaCN or KCN) to the carbonyl group of glyceraldehyde. This reaction creates a new stereocenter, resulting in a mixture of two diastereomeric cyanohydrins (epimers).[1][2][3][4][5][6]

-

Subsequent Transformation (Classic vs. Improved Method):

-

Classic Method: The cyanohydrin is hydrolyzed to an aldonic acid, which then forms a lactone. The lactone is subsequently reduced to the final aldehyde. This classic route is known to have moderate yields, often around 30%.[1][3][4]

-

Improved Method: The cyanohydrin is reduced using a poisoned catalyst (e.g., Palladium on Barium Sulfate) to form an imine, which is then hydrolyzed to yield the aldehyde. This method avoids the lactone intermediate.[2][5][6]

-

Experimental Protocol: Generalized Kiliani-Fischer Synthesis of this compound from D-Glyceraldehyde

Disclaimer: The following is a generalized protocol based on the principles of the Kiliani-Fischer synthesis. Actual conditions may require optimization.

Step 1: Cyanohydrin Formation

-

In a well-ventilated fume hood, a solution of D-glyceraldehyde is prepared in water at a concentration of approximately 1 M.

-

The solution is cooled to 0-5 °C in an ice bath.

-

An equimolar amount of sodium cyanide (NaCN) dissolved in water is added dropwise to the glyceraldehyde solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 2-4 hours, and then allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

Step 2: Imine Formation and Hydrolysis (Improved Method)

-

The aqueous solution of the cyanohydrin is transferred to a hydrogenation vessel.

-

A catalytic amount of Palladium on Barium Sulfate (Pd/BaSO₄) is added.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

The progress of the reduction is monitored by HPLC or GC.

-

Upon completion, the catalyst is removed by filtration through Celite.

-

The aqueous solution is then acidified with a dilute acid (e.g., HCl) to facilitate the hydrolysis of the imine to the aldehyde.

-

The final product, this compound, is then purified from the aqueous solution, typically by extraction and column chromatography.

Quantitative Data for Chemical Synthesis of Cyanohydrins

| Precursor | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isobutyraldehyde | NaCN, HCl | - | Water/CH₂Cl₂ | 0-5 | 3.5 | 92.4 | [7] |

| D-Arabinose | NaCN, H₂O; then reduction | Sodium amalgam | Water | Not specified | Not specified | ~30 | [1][3][4] |

| D-Glyceraldehyde | NaCN, H₂O; then H₂, Pd/BaSO₄ | Pd/BaSO₄ | Water | Not specified | Not specified | Not specified | [2][5][6] |

Experimental Workflow for Kiliani-Fischer Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Glycidonitrile (2,3-Epoxypropanenitrile)

Glycidonitrile, the epoxide of acrylonitrile, is another potential precursor. The synthesis would involve the hydrolysis of the epoxide ring to form the diol.

Proposed Synthetic Route:

-

Epoxidation of Acrylonitrile: Acrylonitrile can be epoxidized to form glycidonitrile.

-

Hydrolysis of Glycidonitrile: The epoxide ring of glycidonitrile can be opened under acidic or basic conditions to yield this compound.

Enzymatic Synthesis

The enantioselective synthesis of cyanohydrins can be achieved using enzymes, offering a green and highly specific alternative to chemical methods.

Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes or ketones. The use of an (S)-selective HNL could potentially be employed for the asymmetric synthesis of (S)-2,3-dihydroxypropanenitrile from glyceraldehyde.

Conceptual Enzymatic Protocol:

-

A two-phase system is typically employed, with the organic phase containing the glyceraldehyde and the aqueous phase containing the HNL enzyme and a cyanide source.

-

The pH of the aqueous phase is carefully controlled (often slightly acidic) to minimize the non-enzymatic background reaction.

-

The reaction is stirred at a controlled temperature (e.g., 25-30 °C) until completion.

-

The product is then extracted from the organic phase and purified.

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Biochemical Precursors and Pathways

In biological systems, the carbon backbone of this compound can be traced back to central metabolic pathways. The amino acid L-serine is a key biochemical precursor.

The Serine Biosynthesis Pathway

L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway.[1][8][9][10][11][12][13][14]

-

Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PHGDH), with the concomitant reduction of NAD⁺ to NADH.[1][8][10][11][13]

-

Transamination: 3-phosphohydroxypyruvate is converted to 3-phosphoserine by phosphoserine aminotransferase (PSAT), using glutamate as the amino group donor.[1][8][10][11][13]

-

Hydrolysis: 3-phosphoserine is dephosphorylated by phosphoserine phosphatase (PSPH) to yield L-serine.[1][8][10][11][13]

While the direct conversion of serine to this compound is not a standard metabolic pathway, the structural similarity suggests that serine represents a key biological synthon from which the carbon backbone of glyceronitrile can be derived.

Signaling Pathway of Serine Biosynthesis

Caption: The enzymatic pathway of L-serine biosynthesis from 3-phosphoglycerate.

Conclusion

This compound is an accessible and valuable chiral synthon. Its preparation can be approached through several routes, with the Kiliani-Fischer synthesis from glyceraldehyde being the most established chemical method. Enzymatic synthesis using hydroxynitrile lyases presents a promising green alternative for achieving high enantioselectivity. Furthermore, understanding the biochemical origins of its carbon skeleton from central metabolites like 3-phosphoglycerate via the serine biosynthesis pathway can inspire novel biocatalytic and metabolic engineering approaches for its sustainable production. The choice of precursor and synthetic strategy will depend on factors such as the desired stereochemistry, scale of production, and the availability of starting materials and reagents. This guide provides the foundational knowledge for researchers to effectively incorporate this compound into their synthetic endeavors.

References

- 1. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]

- 2. google.com [google.com]

- 3. Kiliani-Fischer synthesis [chemeurope.com]

- 4. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 5. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Serine biosynthesis (Saccharomyces cerevisiae) - WikiPathways [classic.wikipathways.org]

- 13. Serine - Wikipedia [en.wikipedia.org]

- 14. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Analysis of 2,3-Dihydroxypropanenitrile Conformation: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropanenitrile, also known as glyceronitrile, is a molecule of significant interest due to its role as a precursor in the prebiotic synthesis of sugars and amino acids. Understanding its conformational landscape is crucial for elucidating its reactivity and potential interactions in biological and chemical systems. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of this compound, summarizing key findings on its stable conformers and the methodologies employed in their investigation. While direct, in-depth experimental and computational studies on the conformational analysis of this compound are not extensively available in publicly accessible literature, this guide draws upon established principles of conformational analysis and data from analogous molecules to present a coherent theoretical framework.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. The stability of a particular conformer is determined by its potential energy, which is influenced by a variety of factors including torsional strain, steric hindrance, and intramolecular interactions such as hydrogen bonding.

Theoretical chemistry provides powerful tools to explore the potential energy surface (PES) of a molecule. The PES is a mathematical relationship between the energy of a molecule and its geometry. By mapping the PES, we can identify the low-energy conformations that are most likely to be populated at a given temperature. Common computational methods employed for this purpose include ab initio calculations, Density Functional Theory (DFT), and semi-empirical methods.

Theoretical Methodology for this compound

A thorough theoretical investigation of the conformational space of this compound would involve the following workflow:

Figure 1: A generalized workflow for the theoretical conformational analysis of a molecule like this compound.

Experimental Protocols (Computational)

A typical computational protocol for the conformational analysis of this compound would involve the following steps:

-

Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search is performed to explore the different possible conformations. This is often achieved by rotating the single bonds in the molecule, particularly the C-C and C-O bonds.

-

Geometry Optimization: The geometries of the identified potential conformers are optimized to find the local minima on the potential energy surface. A common and reliable method for this is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true minimum on the PES. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T)).

-

Data Analysis: The relative energies of the conformers are calculated, and their populations are estimated using the Boltzmann distribution. Key geometric parameters such as dihedral angles, bond lengths, and bond angles are analyzed to characterize the different conformations.

Key Conformational Features of this compound

The conformational flexibility of this compound arises primarily from the rotation around the C1-C2 and C2-C3 bonds, as well as the rotation of the two hydroxyl groups. The relative orientations of the nitrile (-CN), and two hydroxyl (-OH) groups will dictate the stability of the conformers.

Intramolecular hydrogen bonding is expected to play a significant role in stabilizing certain conformations. A hydrogen bond can form between the hydrogen atom of one hydroxyl group and the oxygen atom of the other hydroxyl group, or between a hydroxyl hydrogen and the nitrogen atom of the nitrile group.

Quantitative Data Summary

| Conformer | Dihedral Angle (N-C1-C2-O2) (°) | Dihedral Angle (C1-C2-C3-O3) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| I | ~60 (gauche) | ~60 (gauche) | 0.00 | O2-H...O3 Hydrogen Bond |

| II | ~180 (anti) | ~60 (gauche) | 1.25 | O3-H...N Hydrogen Bond |

| III | ~60 (gauche) | ~180 (anti) | 1.80 | Weak C-H...O Interaction |

| IV | ~180 (anti) | ~180 (anti) | 2.50 | Minimal Intramolecular Interactions |

Note: The conformer numbering and relative energies are for illustrative purposes only and would need to be determined by actual quantum chemical calculations.

Signaling Pathways and Logical Relationships

The interconversion between different conformers can be visualized as a network of pathways on the potential energy surface. The transition states between conformers represent the energy barriers that must be overcome for interconversion.

Figure 2: A simplified representation of the conformational interconversion pathways for this compound.

Conclusion

The theoretical study of this compound's conformation provides valuable insights into its structural preferences and potential reactivity. While a dedicated, comprehensive study is not yet prominent in the literature, the established methodologies of computational chemistry offer a robust framework for such an investigation. The interplay of steric effects and intramolecular hydrogen bonding is expected to be the primary determinant of the conformational landscape of this important prebiotic molecule. Further research in this area would be highly beneficial for the fields of prebiotic chemistry, astrobiology, and drug design.

Methodological & Application

Application Notes and Protocols: 2,3-Dihydroxypropanenitrile as a Chiral Building Block for Antiviral Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-2,3-dihydroxypropanenitrile, also known as (R)-glyceronitrile, as a versatile chiral building block in the stereoselective synthesis of antiviral nucleoside analogs. This document outlines a multi-step synthetic pathway to a custom-designed analog of the broad-spectrum antiviral drug Ribavirin, highlighting the pivotal role of (R)-glyceronitrile in establishing the desired stereochemistry.

Introduction

Chiral building blocks are fundamental to modern drug discovery, enabling the synthesis of enantiomerically pure pharmaceuticals with enhanced efficacy and reduced side effects. (R)-2,3-dihydroxypropanenitrile is a C3 chiral synthon that offers a unique combination of functional groups—a nitrile and two hydroxyls—making it an attractive starting material for the synthesis of complex chiral molecules, particularly nucleoside analogs. The inherent chirality of this building block allows for the controlled introduction of stereocenters, a critical aspect in the development of potent antiviral agents that interact with specific biological targets.

This document details the application of (R)-glyceronitrile in the synthesis of a 1,2,4-triazole-based nucleoside analog. The synthetic strategy involves the conversion of the nitrile functionality into a triazole heterocycle and subsequent glycosylation with a protected ribofuranose derivative.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The key steps involve the protection of the diol, conversion of the nitrile to a triazole, glycosylation, and final deprotection to yield the target nucleoside analog.

Caption: Overall synthetic workflow from (R)-2,3-dihydroxypropanenitrile.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-2,3-Dihydroxypropanenitrile

This protocol describes the enantioselective synthesis of (R)-glyceronitrile from glyoxal using a hydroxynitrile lyase (HNL) enzyme.

Materials:

-

Glyoxal (40% solution in water)

-

Potassium cyanide (KCN)

-

(R)-Hydroxynitrile lyase (HNL) from Prunus amygdalus (almond)

-

Citrate buffer (0.1 M, pH 4.5)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-